Vincristine(2+)

Description

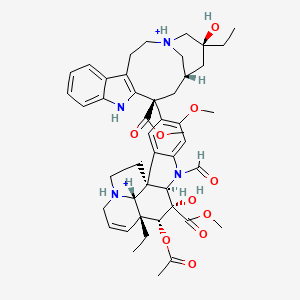

Structure

2D Structure

Properties

Molecular Formula |

C46H58N4O10+2 |

|---|---|

Molecular Weight |

827 g/mol |

IUPAC Name |

methyl (1S,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H56N4O10/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/p+2/t28-,37+,38-,39-,42+,43-,44-,45+,46+/m1/s1 |

InChI Key |

OGWKCGZFUXNPDA-XQKSVPLYSA-P |

Isomeric SMILES |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CC[NH+](C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CC[NH+]9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CC[NH+](C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CC[NH+]9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Origin of Product |

United States |

Historical Context and Origin of Vincristine 2+

Ethnobotanical Origins and Initial Investigations of Catharanthus roseus

Catharanthus roseus, a plant native and endemic to Madagascar, has a long and rich history in traditional medicine across various cultures. wikipedia.orgijpsjournal.com In Madagascan folk medicine, the leaves and roots are used to alleviate stomach aches and improve digestion. chelseaphysicgarden.co.uk Malagasy fishermen and mariners historically chewed the leaves to appease hunger and combat fatigue. chelseaphysicgarden.co.uk The plant's use in traditional medicine extends to Ayurveda in India and traditional Chinese medicine for a range of ailments including diabetes, malaria, and Hodgkin's lymphoma. wikipedia.orgijpsjournal.com

The plant's journey into Western medicine began in the mid-18th century when it was brought to the Jardin des Plantes in Paris from Madagascar. wikipedia.org From there, it was cultivated at London's Chelsea Physic Garden. wikipedia.org The first known written record of the plant by a European was by Etienne de Flacourt, a governor of a French East India Company colony in Madagascar, in 1658. chelseaphysicgarden.co.uk

In the 20th century, the plant's reputation as a folk remedy for diabetes attracted the attention of researchers. cdnsciencepub.comjic.ac.uk In the 1950s, two independent research groups, one at the pharmaceutical company Eli Lilly and another at the University of Western Ontario, began to investigate the plant's potential antidiabetic properties. jic.ac.uk These investigations were spurred by reports of its use in the British West Indies for treating diabetic ulcers and its reputation as an oral hypoglycemic agent. wikipedia.orgijprajournal.com

Isolation of Vinca (B1221190) Alkaloids and Early Preclinical Observations

The scientific investigation into Catharanthus roseus for its antidiabetic effects yielded an unexpected and groundbreaking discovery. wikipedia.orgcdnsciencepub.com While the plant extracts showed little to no efficacy in lowering blood sugar levels in laboratory animals, researchers observed a significant decrease in white blood cell counts, a phenomenon known as leukopenia. jic.ac.uk This finding was particularly intriguing because a reduction in white blood cells suggested a potential application in treating leukemias, which are characterized by the uncontrolled proliferation of these cells. jic.ac.uk

This serendipitous observation shifted the focus of research from diabetes to cancer. jic.ac.uk In 1958, Charles Beers, working in Dr. Robert Noble's lab at the University of Western Ontario, successfully isolated and purified the alkaloids vinblastine (B1199706) and vincristine (B1662923). chelseaphysicgarden.co.uk Concurrently, researchers at Eli Lilly and Company were also working on isolating the active compounds. wikipedia.org

The isolation process was complex. For instance, the production of just one ounce of vincristine required one ton of dried periwinkle leaves. wikipedia.org The process involved treating the ground plant material with various solvents like hexane, tartaric acid, and benzene, followed by chromatographic separation on aluminum oxide and pH-based extraction to yield the pure alkaloid. wikipedia.org

Early preclinical studies in animal models confirmed the potent anticancer activity of these newly isolated vinca alkaloids. wikipedia.org Experiments in mice with artificially induced leukemia demonstrated that treatment with a vinca preparation prolonged their lifespan. wikipedia.org These promising preclinical results paved the way for the clinical development of vincristine. In July 1963, the U.S. Food and Drug Administration (FDA) approved vincristine for medical use under the brand name Oncovin, marketed by Eli Lilly and Company. wikipedia.org

Research Findings on the Discovery and Preclinical Evaluation of Vincristine

| Research Focus | Key Finding | Significance |

| Ethnobotanical Use | Catharanthus roseus was traditionally used for diabetes in various cultures. cdnsciencepub.comjic.ac.uk | Led to initial scientific investigation of the plant. |

| Initial Scientific Screening | Extracts did not show significant antidiabetic effects but caused leukopenia in rats. wikipedia.orgjic.ac.uk | Shifted research focus from diabetes to cancer. |

| Alkaloid Isolation | Vinblastine and vincristine were isolated from Catharanthus roseus in 1958. chelseaphysicgarden.co.uk | Identified the specific chemical entities responsible for the biological activity. |

| Preclinical Cancer Models | Vinca preparations prolonged the lifespan of mice with induced leukemia. wikipedia.org | Provided the first evidence of in vivo anticancer efficacy. |

| Mechanism of Action | Vincristine was found to work by stopping cells from dividing properly. wikipedia.org | Elucidated the fundamental way the compound exerts its anticancer effects. |

Molecular and Cellular Mechanisms of Action of Vincristine 2+

Interaction with Tubulin Heterodimers

Vincristine (B1662923) exerts its effects by directly binding to the fundamental protein components of microtubules, the tubulin heterodimers. nih.govufl.edu This interaction is the initial and critical step in its cytotoxic activity.

Specific Binding to Beta-Tubulin Subunits

Vincristine specifically binds to the β-tubulin subunit of the α/β-tubulin heterodimer. smpdb.caresearchgate.netaacrjournals.org This binding occurs at a distinct site known as the vinca-binding domain, which is located at the positive end of microtubules. smpdb.caresearchgate.net The binding is characterized by a high affinity, although the exact association constants can vary depending on experimental conditions. nih.govacs.org For instance, spectrofluorometry has determined an association constant of 3.5 X 10(4) liters/mol at 25 degrees C. nih.gov The interaction is primarily driven by the catharanthine (B190766) moiety of the vincristine molecule, with the vindoline (B23647) portion acting as an anchor. nih.gov It is noteworthy that vincristine can bind to both soluble tubulin dimers and tubulin within assembled microtubules. smpdb.ca

Disruption of Microtubule Polymerization Dynamics

The binding of vincristine to tubulin heterodimers has profound consequences for the dynamic nature of microtubules, ultimately leading to cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization into Microtubules

A primary effect of vincristine is the inhibition of microtubule assembly. nih.govufl.eduditki.com By binding to tubulin dimers, vincristine prevents their polymerization into microtubules. wikipedia.orgmdpi.com This action effectively reduces the pool of available tubulin subunits for microtubule growth. At substoichiometric concentrations, vincristine can significantly inhibit the self-assembly of tubulin. nih.gov At higher concentrations, it can induce the formation of non-functional tubulin aggregates and paracrystals. muni.czmdpi.com This inhibition of polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. drugbank.comnih.gov

| Finding | Method | Reference |

| Vincristine inhibits the self-assembly of tubulin into microtubules at substoichiometric concentrations. | Self-assembly assays, velocity sedimentation | nih.gov |

| Vincristine prevents microtubule assembly by binding to tubulin. | In vitro polymerization assays | ufl.edu |

| At high concentrations, vincristine induces tubulin to form spiral filaments and paracrystals. | Electron microscopy | muni.cz |

| Effect | Concentration | Reference |

| Stimulates microtubule depolymerization | High concentrations | smpdb.ca |

| Induces fragmentation of microtubules | High concentrations | aacrjournals.org |

Suppression of Microtubule Dynamic Instability

| Parameter of Dynamic Instability | Effect of Vincristine | Reference |

| Rate of microtubule growth | Suppressed | researchgate.netmolbiolcell.org |

| Rate of microtubule shortening | Suppressed | researchgate.netmolbiolcell.org |

| Frequency of catastrophe (transition from growth/pause to shortening) | Decreased | molbiolcell.org |

| Duration of pause state | Increased | molbiolcell.org |

| Overall dynamicity | Decreased | researchgate.netmolbiolcell.org |

Interference with Mitotic Processes

Vincristine's profound impact on cell division stems from its ability to interfere with the intricate mechanics of mitosis, the process by which a single cell divides into two identical daughter cells.

The mitotic spindle, a complex structure composed of microtubules, is essential for the accurate segregation of chromosomes during mitosis. muni.cz Vincristine disrupts the formation and function of this critical apparatus. nih.govpediatriconcall.com It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization, the process of assembling tubulin dimers into microtubules. nih.govpharmacologyeducation.org This action effectively prevents the formation of a functional mitotic spindle. nih.govpediatriconcall.com At high concentrations, vincristine can even cause the depolymerization of existing microtubules. oaepublish.comcellsignal.com

The binding of vincristine to tubulin induces conformational changes that lead to the formation of stable, non-functional spiral polymers instead of proper microtubules. oaepublish.com This disruption of microtubule dynamics is a key factor in its anticancer activity. smpdb.ca

Key Effects of Vincristine(2+) on Mitotic Spindle Formation

| Mechanism | Description | Consequence |

|---|---|---|

| Tubulin Binding | Vincristine binds to β-tubulin subunits, a core component of microtubules. muni.cz | Inhibition of microtubule assembly. pharmacologyeducation.org |

| Inhibition of Polymerization | Prevents the addition of tubulin dimers to the growing end of microtubules. cellsignal.com | Failure to form a functional mitotic spindle. nih.gov |

| Induction of Depolymerization | At higher concentrations, causes the breakdown of existing microtubules. oaepublish.comcellsignal.com | Destruction of the mitotic spindle structure. oaepublish.com |

| Formation of Spiral Polymers | Induces tubulin to form alternate, non-functional spiral polymers. oaepublish.com | Disruption of normal microtubule lattice. oaepublish.com |

As a direct consequence of the impaired mitotic spindle, cells treated with vincristine are unable to properly align their chromosomes at the metaphase plate, a crucial step in mitosis. nih.gov This failure to form a functional spindle and achieve proper chromosome alignment leads to an arrest of the cell cycle in the metaphase stage of mitosis. drugbank.comnih.govbccancer.bc.ca The chromosomes remain condensed but cannot proceed to the next stage of cell division, anaphase. oaepublish.com This prolonged halt in mitosis is a hallmark of vincristine's cytotoxic effect. nih.govhematologyandoncology.net

The cell has a sophisticated surveillance mechanism known as the spindle assembly checkpoint (SAC) to ensure the fidelity of chromosome segregation. nih.gov This checkpoint monitors the attachment of microtubules to the kinetochores of chromosomes. muni.cz When vincristine disrupts microtubule dynamics and prevents proper attachment, the SAC is activated. tandfonline.com This activation sends a "stop" signal that prevents the cell from entering anaphase, thus enforcing the mitotic arrest. nih.gov Studies have shown that vincristine treatment leads to an increase in the expression of activated BubR1, a key protein in the spindle assembly checkpoint, indicating the activation of this pathway. tandfonline.com

Induction of Metaphase Arrest

Pathways of Programmed Cell Death Induction

The prolonged arrest in mitosis triggered by vincristine ultimately leads to the initiation of programmed cell death, or apoptosis, a clean and organized process of cellular self-destruction.

Vincristine can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

The intrinsic pathway is a major route for vincristine-induced apoptosis. nih.gov This pathway is initiated by intracellular stress, such as the damage caused by mitotic arrest. thermofisher.com Key events include the loss of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This release is often mediated by the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax. researchgate.net Once in the cytoplasm, cytochrome c contributes to the activation of initiator caspase-9, which in turn activates executioner caspase-3, leading to the dismantling of the cell. nih.govspandidos-publications.com

The extrinsic pathway can also be engaged, involving the activation of death receptors on the cell surface. nih.govmdpi.com This leads to the activation of initiator caspase-8, which can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid, thereby amplifying the apoptotic signal through the intrinsic pathway. nih.govbrieflands.com Research has shown that vincristine treatment can lead to the activation of both caspase-8 and caspase-9. nih.govbrieflands.com

Key Molecules in Vincristine(2+)-Induced Apoptosis

| Molecule | Role in Apoptosis | Effect of Vincristine |

|---|---|---|

| Bax | Pro-apoptotic Bcl-2 family protein, promotes mitochondrial membrane permeabilization. nih.gov | Activated by vincristine treatment. researchgate.net |

| Cytochrome c | Released from mitochondria, activates caspases. nih.gov | Released into the cytosol upon vincristine treatment. researchgate.net |

| Caspase-9 | Initiator caspase of the intrinsic pathway. spandidos-publications.com | Activated by vincristine. nih.govspandidos-publications.com |

| Caspase-8 | Initiator caspase of the extrinsic pathway. brieflands.com | Activated by vincristine. nih.govbrieflands.com |

| Caspase-3 | Executioner caspase, cleaves cellular substrates. spandidos-publications.com | Activated by vincristine. nih.govspandidos-publications.com |

| Cyclin B | Regulatory protein for mitosis. spandidos-publications.com | Expression is promoted by vincristine. spandidos-publications.comnih.gov |

The sustained arrest in metaphase induced by vincristine is a critical trigger for apoptosis. nih.gov The inability of the cell to complete mitosis due to the disrupted mitotic spindle initiates a cascade of events that culminates in cell death. nih.gov While the precise molecular links are still under investigation, it is understood that the prolonged activation of the spindle assembly checkpoint and the continued high activity of mitotic kinases in the arrested state eventually signal to the apoptotic machinery. drugbank.comnih.gov This ensures that cells with compromised mitotic integrity are efficiently eliminated, preventing the propagation of genetic errors. nih.gov

Interphase Death Mechanisms in Specific Cell Types

While traditionally known for inducing cell death during mitosis, Vincristine(2+) also triggers apoptosis during the interphase of the cell cycle, particularly in certain cell types. This non-mitotic death mechanism is a significant aspect of its cytotoxic effects.

In primary adult acute lymphoblastic leukemia (ALL) cells, Vincristine(2+) has been shown to induce distinct death programs depending on the cell cycle phase. nih.gov Studies have revealed that ALL cells in the G1 phase undergo apoptosis without entering mitosis, as evidenced by cell death without the uptake of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a marker for DNA synthesis. nih.gov In contrast, cells in the S or G2/M phases of the cell cycle tend to undergo mitotic arrest before apoptosis. nih.gov This suggests that interphase microtubules are a critical target of Vincristine(2+) in G1-phase ALL cells. nih.gov The observation that a range of Vincristine(2+) concentrations induces death in ALL cells without significant mitotic arrest further supports the importance of interphase death as a general response to microtubule disruption in these cells. nih.gov

Similarly, in the SH-SY5Y human neuroblastoma cell line, Vincristine(2+) induces apoptosis following cell cycle arrest. spandidos-publications.com While the primary mechanism involves mitotic arrest at the G2/M phase, the subsequent apoptosis is characterized by the activation of caspase-3 and caspase-9. spandidos-publications.com This indicates that even when a cell is arrested in mitosis, the subsequent death pathway involves apoptotic machinery that is active during interphase.

The sensitivity to interphase death can vary between different cancer cell lines. For instance, while Vincristine(2+)-treated HeLa cervix carcinoma cells readily undergo apoptosis, MCF-7 breast carcinoma cells are more resistant and tend to enter a state of senescence with a flattened morphology after a failed mitosis. researchgate.net This highlights the cell-type-specific nature of the response to Vincristine(2+)-induced microtubule disruption.

Table 1: Cell Cycle-Dependent Death Mechanisms of Vincristine(2+) in Different Cell Lines

| Cell Line | Cell Cycle Phase of Death | Key Findings | Reference |

| Primary Acute Lymphoblastic Leukemia (ALL) | G1 Phase (Interphase) | Cells undergo apoptosis without prior mitotic arrest. nih.govnih.gov | nih.govnih.gov |

| Primary Acute Lymphoblastic Leukemia (ALL) | S or G2/M Phase | Cells undergo mitotic arrest followed by apoptosis. nih.gov | nih.gov |

| SH-SY5Y Neuroblastoma | G2/M Phase Arrest followed by Apoptosis | Induction of apoptosis through activation of caspase-3 and -9. spandidos-publications.com | spandidos-publications.com |

| HeLa Cervix Carcinoma | Apoptosis | Sensitive to Vincristine(2+)-induced apoptosis. researchgate.net | researchgate.net |

| MCF-7 Breast Carcinoma | Senescence-like state | Resistant to apoptosis, reattach after failed mitosis. researchgate.net | researchgate.net |

Modulation of Interphase Cellular Functions

Impact on Intracellular Organelle and Vesicle Transport

Vincristine(2+), by disrupting microtubule formation, significantly impairs intracellular transport, a critical function of microtubules during interphase. mdpi.com Microtubules act as tracks for the movement of organelles and vesicles within the cell.

Research has demonstrated that Vincristine(2+) can inhibit the transport of organelles. In a study on rat spermatids, Vincristine(2+) was shown to prevent the movement of organelles through cytoplasmic bridges and led to the disintegration of the chromatoid body, a prominent organelle in male germ cells. molbiolcell.org This disruption of organelle traffic highlights the dependence of these processes on a functional microtubule network.

Vesicular transport, essential for processes like endocytosis, exocytosis, and the movement of substances between organelles, is also hampered by Vincristine(2+). mdpi.com The drug's interference with microtubules can disrupt the trafficking of vesicles, potentially affecting nutrient uptake, signaling, and waste removal. mdpi.com Studies on multidrug-resistant Chinese hamster cells have shown that alterations in the transport of Vincristine(2+) itself are linked to changes in membrane transport mechanisms, suggesting a broader impact on vesicular dynamics. nih.gov The binding of Vincristine(2+) to plasma membrane vesicles has been shown to be an ATP-dependent process, further indicating its interaction with cellular transport machinery. nih.gov

Alterations in Lysosomal Homeostasis and Function

Vincristine(2+) has been observed to induce significant changes in the lysosomal compartment of cells. researchgate.net Lysosomes are crucial for cellular homeostasis, involved in degradation, nutrient sensing, and cell death pathways. nih.govnih.gov

Treatment with Vincristine(2+) can lead to the destabilization of the lysosomal compartment, sensitizing cells to lysosomal membrane permeabilization. researchgate.net This disruption of lysosomal integrity can release hydrolytic enzymes into the cytoplasm, contributing to cell death. The acidic environment of lysosomes is vital for their function, and alterations in lysosomal acidification can impact various cellular processes. nih.govmdpi.com

Furthermore, lysosomal calcium signaling plays a role in regulating processes like membrane trafficking and autophagy. mdpi.commdpi.com While direct studies on Vincristine(2+)'s effect on lysosomal calcium are limited, its impact on the microtubule network, which is involved in lysosomal positioning and movement, could indirectly affect these signaling pathways. mdpi.com Dysfunctional lysosomes can lead to the accumulation of cellular waste and contribute to cellular stress and toxicity. nih.gov

Interference with Autophagy Pathways

Autophagy is a cellular process involving the degradation of cellular components via lysosomes, playing a dual role in both cell survival and cell death. mdpi.combiomolther.org Vincristine(2+)'s impact on microtubules and lysosomes can interfere with autophagy.

The process of autophagy relies on the transport of autophagosomes to fuse with lysosomes, a process dependent on the microtubule network. mdpi.com By disrupting microtubules, Vincristine(2+) can hinder this fusion, leading to an accumulation of autophagosomes and impaired autophagic flux.

In some cancer cells, autophagy can act as a protective mechanism against chemotherapy-induced stress. nih.gov However, the relationship is complex. For instance, in some leukemic cells, the inhibition of autophagy has been shown to decrease cell viability, suggesting a dependence on autophagy for survival. semanticscholar.org Conversely, in other contexts, the activation of autophagy can be a pro-death signal. nih.gov The interference of Vincristine(2+) with the autophagy pathway can therefore have cell-type and context-dependent outcomes, either enhancing or diminishing its cytotoxic effects. The interplay between Vincristine(2+), microtubule disruption, and the autophagic machinery is a critical determinant of the cellular response.

Effects on Nucleic Acid and Protein Synthesis (Glutamic Acid Utilization)

In addition to its primary effect on microtubules, Vincristine(2+) has been reported to interfere with other fundamental cellular processes, including the synthesis of nucleic acids and proteins. starship.org.nzaap.orgdrugbank.com This interference is thought to occur, at least in part, by blocking the utilization of glutamic acid, an important amino acid. starship.org.nzaap.orguptodateonline.ir

Vincristine 2+ Synthetic Chemistry and Analogues

Natural Abundance and Challenges in Extraction

Vincristine (B1662923) is a naturally occurring compound found in the Madagascar periwinkle, Catharanthus roseus. However, its natural abundance is exceptionally low, with yields reported to be as low as 0.0003% to 0.0005% of the plant's dry weight. nih.govwikipedia.org This scarcity poses a major challenge for its large-scale production directly from the plant. The extraction process itself is complex and costly, requiring approximately 500 kg of dried leaves to produce just 1 gram of vinblastine (B1199706), a closely related alkaloid. jic.ac.uk

Traditional extraction methods are often lengthy and result in low yields. tandfonline.com The complexity of the plant's alkaloid profile, which includes over 130 different terpenoid indole (B1671886) alkaloids, further complicates the isolation and purification of vincristine. pharmacognosyjournal.com These challenges have spurred the development of alternative production methods, including plant tissue culture and semi-synthetic approaches, to meet the clinical demand for this vital medication. scielo.brscielo.br Researchers are also exploring novel extraction techniques, such as the use of deep eutectic solvents (DES), which have shown promise in improving the efficiency and environmental friendliness of the extraction process. tandfonline.com

Semi-Synthetic Methodologies

Given the low natural abundance of vincristine, semi-synthetic methods have become a crucial avenue for its production. These approaches typically utilize more abundant precursors isolated from C. roseus.

The most prominent semi-synthetic route to vincristine involves the coupling of two monomeric indole alkaloids: vindoline (B23647) and catharanthine (B190766). scielo.brmdpi.com Vindoline is relatively abundant in the plant, while catharanthine is also present in significant quantities. pharmacognosyjournal.com This strategy mimics the proposed biosynthetic pathway of the dimeric vinca (B1221190) alkaloids.

The coupling reaction is a key step and has been the subject of extensive research to optimize yields and stereoselectivity. Various methods have been developed, including those employing chemical reagents and enzymatic catalysis. mdpi.com One notable approach involves the oxidation of catharanthine to an electrophilic intermediate, which then reacts with the nucleophilic vindoline. mdpi.comnih.gov Modifications to this process, such as using iron(III)-promoted coupling, have been shown to produce anhydrovinblastine, a key intermediate, which can then be further converted to vinblastine and subsequently to vincristine. nih.gov The pH of the reaction mixture has been identified as a critical parameter influencing the yield of the final product. mdpi.com

While semi-synthesis offers a more viable production strategy than direct extraction, challenges remain in achieving high yields and minimizing side reactions. mdpi.com Ongoing research continues to refine these coupling methodologies to improve efficiency and reduce costs.

Total Synthesis Strategies

The total synthesis of a molecule as structurally complex as vincristine represents a formidable challenge in organic chemistry. It requires precise control over stereochemistry at multiple centers.

The first total synthesis of (+)-vincristine was a landmark achievement, demonstrating the power of modern synthetic methods. pnas.orgnih.govresearchgate.net A key feature of successful total syntheses is the stereoselective and stereocontrolled construction of the intricate carbon skeleton. The stereochemistry at positions C18' and C2' is particularly crucial for the compound's biological activity. wikipedia.org

A common strategy in the total synthesis of vincristine involves a retrosynthetic analysis that breaks the molecule down into its constituent vindoline and catharanthine-like moieties. pnas.org The crucial step is the stereoselective coupling of these two complex fragments. For instance, one approach utilized the coupling of a demethylvindoline derivative with an eleven-membered carbomethoxyverbanamine precursor. pnas.orgnih.govresearchgate.net The conformation of the eleven-membered ring in the upper unit and the nucleophilicity of the vindoline derivative were found to be critical for achieving the desired stereochemistry at C18'. pnas.org

Following the successful coupling, subsequent steps involve the formation of the piperidine (B6355638) ring in the upper indole unit and, finally, formylation of the N1 position to yield vincristine. pnas.orgnih.govresearchgate.net These total synthesis strategies, while not yet commercially viable for large-scale production due to their complexity and length, are invaluable for providing access to analogues and for confirming the structure of the natural product. researchgate.net

Design and Characterization of Vincristine(2+) Analogues

The development of vincristine analogues is driven by the desire to enhance its therapeutic properties, such as increasing potency, reducing toxicity, and overcoming drug resistance.

Structure-activity relationship (SAR) studies are essential for understanding which parts of the vincristine molecule are critical for its biological activity and how modifications affect its function. These studies have provided valuable insights into the design of novel analogues.

Key findings from SAR studies include:

Vindoline Moiety: The acetyl group at the C4 position and the hydroxyl group at the C2 position of the vindoline portion are important for cytotoxic activity. nih.gov Loss of these groups leads to a reduction in anticancer efficacy. nih.gov

Catharanthine Moiety: Modifications to the upper, catharanthine-derived portion of the molecule can significantly impact activity. For example, versatile intermediates like 12'-iodovincristine have been used to synthesize novel analogues through transition metal-based chemistry. nih.gov

C6-C7 Double Bond: Hydrogenation or reduction of the double bond at the C6-C7 position diminishes the oncolytic activity of vincristine. nih.gov

These SAR studies have guided the synthesis of numerous analogues with modified aromatic rings, side chains, and stereochemistry. For example, the synthesis of 12'-iodovincristine and its subsequent transformation into various derivatives has led to the identification of compounds with promising anticancer activity in preclinical models. nih.gov The exploration of SAR continues to be a critical aspect of developing next-generation vinca alkaloid-based therapeutics.

Modifications on Vindoline and Catharanthine Moieties

The dimeric structure of vincristine, composed of vindoline and catharanthine units, has been a fertile ground for synthetic modifications aimed at developing analogues with improved therapeutic properties, such as enhanced selectivity and reduced toxicity. nih.gov Researchers have explored extensive changes to both the vindoline and catharanthine skeletons.

Modifications to the vindoline moiety have been a primary focus. The difference between vinblastine and vincristine lies in the substitution on the indole nitrogen of the vindoline part: a methyl group for vinblastine and a formyl group for vincristine. mdpi.com This seemingly minor change significantly impacts both clinical activity and toxicity profiles. researchgate.net Further modifications on the vindoline skeleton include:

C-4 Position : Deacetylation at the C-4 position of the vindoline moiety, followed by other modifications, has been explored. For instance, creating amide derivatives from the C-3 carboxylic acid ester after C-4 deacetylation led to the development of Vindesine. researchgate.net

C-16 Position : The synthesis of carbamates at position 16 of vindoline, which were then coupled with catharanthine, produced derivatives with significant activity against certain cancer cell lines. nih.gov Conversely, the removal of the C16 methoxy (B1213986) group from vindoline did not negatively affect the efficiency of its coupling with catharanthine. nih.govscilit.com

C-20 Position : The ethyl substituent at C-20 of vindoline has been replaced with other alkyl and alkenyl groups. mdpi.com Biological studies of these analogues against colon cancer cell lines have provided insights into the role of the C-20 ethyl group in the interaction with the tubulin binding site. mdpi.com

D-Ring Modifications : New vinblastine derivatives have been synthesized by introducing a hydroxy or chloro group into the D-ring of the vindoline moiety. nih.gov Another approach involved creating a derivative with a five-membered D-ring instead of the natural six-membered one. nih.gov

Aromatic Ring : Hybrid molecules have been created by coupling vindoline with synthetic pharmacophores like triphenylphosphine (B44618) and various N-heterocycles, with some showing significant antitumor activity. mdpi.com

The catharanthine moiety has also been a target for structural alterations.

Aromatic Ring (C-12') : Derivatives with various substituents (e.g., nitro, amino, halogen, nitrile, alkyl, alkoxy, and thioalkyl) at the C-12' position of the catharanthine aromatic ring have been synthesized. mdpi.com Fluoro-substituted derivatives, in particular, showed promising antitumor activity. mdpi.com

Piperidine Ring : Changes to the piperidine ring of catharanthine have yielded congeners with potency against leukemia and colon cancer cell lines. mdpi.com

C-3'/C-4' Dehydration : A series of 4'-dehydrated derivatives of Vinca alkaloids have been synthesized. nih.gov This modification generally led to a decrease in both toxicity and potency. However, one notable exception was 3',4'-dehydro-4-deacetylvincristine, which exhibited reduced toxicity but increased potency against a tumor line where vincristine itself has little effect. nih.gov The semi-synthetic drug vinorelbine (B1196246) is an example of a modification in the catharanthine portion, specifically involving the C3'-C4' bond. mdpi.com

These synthetic efforts have not only produced new potential therapeutic agents but have also been instrumental in investigating the mechanism of action of Vinca alkaloids in relation to the tubulin polymerization system. nih.gov

| Moiety | Position/Region | Modification | Reported Outcome/Significance | Reference |

|---|---|---|---|---|

| Vindoline | N-1 (Indole N) | Substitution of methyl (Vinblastine) with formyl (Vincristine) | Alters clinical activity and toxicity profile. | mdpi.comresearchgate.net |

| C-16 | Synthesis of carbamates | Resulting derivatives showed important anticancer activity. | nih.gov | |

| C-20 | Replacement of ethyl group with other alkyl/alkenyl groups | Provided insights into the role of the C-20 group for tubulin binding. | mdpi.com | |

| D-Ring | Introduction of hydroxy/chloro groups; five-membered ring | Created new vinblastine derivatives. | nih.gov | |

| Aromatic Ring | Coupling with synthetic pharmacophores (e.g., triphenylphosphine) | Some hybrid molecules showed significant antitumor activity. | mdpi.com | |

| Catharanthine | C-12' (Aromatic Ring) | Introduction of various substituents (nitro, amino, halogen, etc.) | Fluoro-substituted derivatives showed promising activity. | mdpi.commdpi.com |

| Piperidine Ring | Structural changes | Resulted in potent agents against leukemia and colon cancer cell lines. | mdpi.com | |

| C-3'/C-4' | Dehydration (creation of double bond) | Generally decreased toxicity and potency, with some exceptions showing improved activity profiles. | nih.gov |

Importance of Specific Functional Groups and Stereochemistry for Biological Activity

The potent biological activity of vincristine is intimately linked to its complex three-dimensional structure and the precise arrangement of its functional groups. numberanalytics.com The stereochemistry of the molecule, particularly at specific carbon centers, is essential for its cytotoxic effects. nih.govresearchgate.net Modifications to key functional groups can drastically alter or diminish its anticancer activity.

Key structure-activity relationships (SAR) for vincristine include:

Vindoline N-1 Formyl Group : The formyl group on the indole nitrogen of the vindoline moiety is a defining feature of vincristine, distinguishing it from the methyl group of vinblastine. mdpi.com This single functional group change is responsible for differences in their respective anticancer spectra and neurotoxicity profiles. While essential for its specific activity, the presence of the N-formyl group was found to prevent the Fe(III)-promoted coupling of vindoline and catharanthine during synthesis, highlighting its chemical reactivity. nih.govscilit.com

Vindoline C-4 Acetyl Group : The acetyl group at the C-4 position of the vindoline structure is important for biological activity. nih.govresearchgate.net Loss of this group leads to a reduction in anticancer efficacy. nih.govresearchgate.net

Vindoline C-2 Hydroxyl Group : The hydroxyl group at the C-2 position is also considered important for cytotoxicity. nih.gov

C-6/C-7 Double Bond : The integrity of the double bond between C-6 and C-7 in the vindoline portion is crucial. Hydrogenation or reduction at this position diminishes the oncolytic activity of the molecule. nih.gov

Stereochemistry : Vincristine is synthesized via a stereochemistry-driven mechanism to ensure the specific stereoselective configuration at C-2 and C-18, which is essential for its cytotoxic activity. nih.govresearchgate.net The coupling of catharanthine and vindoline produces products that exclusively possess the natural C-16' stereochemistry, which is critical for activity. scilit.com

These findings underscore that the intricate architecture of vincristine is finely tuned for its interaction with its biological target, tubulin. Even minor alterations to specific functional groups or stereocenters can have profound effects on its ability to inhibit microtubule polymerization and exert its potent anticancer effects.

| Structural Feature | Location | Importance for Biological Activity | Reference |

|---|---|---|---|

| Formyl Group | Vindoline, N-1 | Defines vincristine's specific activity spectrum and toxicity profile, distinguishing it from vinblastine. | mdpi.comnih.gov |

| Acetyl Group | Vindoline, C-4 | Considered important for anticancer activity; its loss reduces efficacy. | nih.govresearchgate.net |

| Hydroxyl Group | Vindoline, C-2 | Considered important for cytotoxicity. | nih.gov |

| Double Bond | Vindoline, C-6 to C-7 | Crucial for activity; reduction or hydrogenation diminishes oncolytic properties. | nih.gov |

| Stereochemistry | C-2, C-18, C-16' | Specific stereoselective configurations are essential for cytotoxic activity. | scilit.comnih.govresearchgate.net |

Molecular and Cellular Mechanisms of Resistance to Vincristine 2+

Alterations in Drug Target Microtubule Proteins

Vincristine(2+) exerts its anti-cancer effects by binding to β-tubulin and disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division. mdpi.comnih.gov Consequently, alterations in tubulin proteins or the associated microtubule network can significantly reduce the drug's efficacy. spandidos-publications.com

Mutations in the genes encoding tubulin subunits, particularly β-tubulin, can prevent or reduce the binding of Vincristine(2+), thereby conferring resistance. plos.org These genetic alterations can lead to structural changes in the tubulin protein, diminishing the drug's ability to interfere with microtubule polymerization.

Research has identified specific mutations associated with Vincristine(2+) resistance. For instance, a heterozygous point mutation at nucleotide 843 (CTC→ATC) in the class I β-tubulin gene (HM40) has been identified in Vincristine(2+)-resistant human leukemia cells (CCRF-CEM/VCR R). aacrjournals.orgnih.gov This mutation results in an amino acid substitution from leucine (B10760876) to isoleucine at position 240 (Leu240→Ile). aacrjournals.orgnih.govoup.com This region of β-tubulin is located near the interface between the α- and β-tubulin heterodimers, and the mutation is associated with increased microtubule stability. aacrjournals.orgnih.govaacrjournals.org Similarly, a His-179→Pro mutation was found in the TUBB gene of Vincristine(2+)-resistant MCF-7 breast cancer cells. uhod.org Studies in Chinese hamster ovary (CHO) cells have also demonstrated that mutations in both α- and β-tubulin can confer resistance to microtubule-destabilizing agents like vinblastine (B1199706). plos.orgaacrjournals.org These findings underscore the critical role of tubulin gene mutations in mediating resistance.

Table 1: Documented β-Tubulin Mutations in Vincristine(2+)-Resistant Cancer Cells

| Cell Line | Mutation | Gene | Impact on Microtubules | Reference |

| CCRF-CEM/VCR R (Leukemia) | Leu240→Ile | HM40 (Class I) | Increased stability and polymerization | aacrjournals.org, nih.gov |

| MCF-7/120nMVinc (Breast Cancer) | His-179→Pro | TUBB (Class I) | Not specified | uhod.org |

| KB-L30 (Oral Carcinoma) | Six novel mutations in exon 4 | βI-tubulin | Increased assembly, reduced dynamic instability | plos.org |

In several Vincristine(2+)-resistant cell lines, a notable decrease in the expression of specific β-tubulin isotypes has been observed. For example, studies on resistant MCF-7 breast cancer cells revealed significantly downregulated mRNA levels of βII-, βIII-, and βV-tubulin isotypes. uhod.orgresearchgate.net Similarly, Vinca (B1221190) alkaloid-resistant leukemia cell lines showed decreased expression of class III β-tubulin. aacrjournals.orgnih.gov The opposite trend is often seen in resistance to taxane-based drugs, where βIII-tubulin is frequently overexpressed. mdpi.com For vinca alkaloid resistance, a decrease in certain isoforms can lead to more stable microtubules, which are less susceptible to the depolymerizing effects of Vincristine(2+). aacrjournals.orgmdpi.com

Table 2: Alterations in Tubulin Isotype Expression in Vincristine(2+)-Resistant Cells

| Cell Line | Isotype Change | Consequence | Reference |

| MCF-7/Vinc (Breast Cancer) | Downregulation of βII, βIII, βV mRNA | Altered microtubule dynamics | uhod.org, researchgate.net |

| VCR R, VLB100 (Leukemia) | Decreased Class III β-tubulin expression | Increased microtubule stability | aacrjournals.org, nih.gov |

| KB-L30 (Oral Carcinoma) | Downregulation of Class II & III β-tubulin | Increased microtubule assembly | plos.org |

| Neuroblastoma (general) | Decreased βIII-tubulin levels | Increased microtubule stability | mdpi.com |

Tubulin Gene Mutations (e.g., Beta-Tubulin)

Enhanced Drug Efflux

One of the most well-documented mechanisms of multidrug resistance (MDR) involves the active pumping of chemotherapeutic agents out of cancer cells, which reduces the intracellular drug concentration to sub-lethal levels. oaepublish.com This process is primarily mediated by a family of transmembrane proteins known as ATP-binding cassette (ABC) transporters. nih.gov

The overexpression of certain ABC transporters is a hallmark of resistance to Vincristine(2+). oaepublish.comcancerbiomed.org The most prominent of these are P-glycoprotein (P-gp), encoded by the MDR1 (or ABCB1) gene, and Multidrug Resistance-Associated Protein 1 (MRP1), encoded by the ABCC1 gene. nih.govresearchgate.netnih.gov

P-glycoprotein (P-gp/MDR1/ABCB1): P-gp is a major contributor to Vincristine(2+) resistance across numerous cancer types. oaepublish.comnih.gov Its overexpression is a dominant resistance mechanism in MCF-7 breast cancer cells and is frequently observed in relapsed acute nonlymphoblastic leukemia. metu.edu.trnih.gov In neuroblastoma, P-gp (ABCB1) levels are dramatically increased in vincristine-resistant cells. mdpi.com Studies using RNA interference to knock down MDR1 expression in resistant KBv200 cells successfully reversed resistance to vincristine (B1662923), confirming the direct role of P-gp in drug efflux. tandfonline.com

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 is another key transporter that confers resistance to Vincristine(2+). researchgate.netaacrjournals.org In some cancer types, such as T-lineage acute lymphoblastic leukemia (T-ALL) and certain bladder cancers, upregulation of MRP1 is a significant factor in drug resistance. researchgate.netnih.gov In fact, MRP1 can work in synergy with glutathione (B108866) to transport drugs like vincristine out of the cell. oaepublish.comfrontiersin.org

Other ABC Transporters: While P-gp and MRP1 are the most studied, other transporters like ABCC3 have also been implicated in resistance to vincristine in lung cancer. nih.gov

The overexpression of these transporters is a common feature of the multidrug resistance (MDR) phenotype, where cells become cross-resistant to a wide range of structurally and functionally unrelated drugs. oaepublish.commetu.edu.tr

Table 3: Key ABC Transporters Implicated in Vincristine(2+) Resistance

| Transporter | Gene | Cancer Type(s) | Function | Reference |

| P-glycoprotein (P-gp) | MDR1 / ABCB1 | Breast Cancer, Leukemia, Neuroblastoma, Bladder Cancer | ATP-dependent drug efflux | mdpi.com, metu.edu.tr, oaepublish.com, nih.gov, tandfonline.com |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Leukemia, Bladder Cancer, Lung Cancer | ATP-dependent efflux, often with glutathione | researchgate.net, oaepublish.com, nih.gov, cancerbiomed.org |

| Multidrug Resistance-Associated Protein 2 (MRP2) | ABCC2 | Colon Cancer | Drug efflux | mdpi.com |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Various | Drug efflux | nih.gov, nih.gov |

The direct consequence of enhanced ABC transporter activity is a reduction in the net intracellular accumulation of Vincristine(2+). mdpi.com By efficiently pumping the drug out, resistant cells maintain a low internal concentration, preventing it from reaching the levels required to disrupt microtubules effectively. oaepublish.com

However, recent research suggests that increased efflux is not the sole mechanism affecting drug accumulation. Studies in resistant leukemia (HL60) cells have shown that, in addition to P-gp-mediated efflux, a decrease in drug uptake also contributes to the resistant phenotype. nih.gov These cells exhibit a reduction in fluid-phase endocytosis, the process by which the drug enters the cell. nih.gov This indicates that resistance is a two-pronged issue: not only is the drug being actively removed, but its entry into the cell is also suppressed. nih.gov This dual mechanism creates a highly effective barrier, significantly lowering the intracellular availability of Vincristine(2+).

Overexpression of ATP-Binding Cassette (ABC) Transporters (e.g., P-glycoprotein, MRP1, MDR1)

Deregulation of Apoptotic and Survival Signaling Pathways

Vincristine(2+), like many chemotherapeutic agents, ultimately induces cell death through apoptosis (programmed cell death). researchgate.net Therefore, cancer cells can develop resistance by altering the signaling pathways that regulate this process, effectively creating an anti-apoptotic state that promotes survival even in the presence of the drug. spandidos-publications.comaging-us.com This is a critical mechanism of chemoresistance, often working in concert with drug efflux and target modification. nih.gov

The evasion of apoptosis can occur through several mechanisms:

Altered Expression of Apoptotic Regulators: A common finding in resistant cells is a shift in the balance of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. researchgate.netaging-us.com This often involves the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation of pro-apoptotic proteins (e.g., Bax). researchgate.net Vincristine treatment itself can induce the anti-apoptotic protein Bcl-2 in some cancer cells. researchgate.net

Activation of Survival Pathways: Pro-survival signaling cascades, such as the PI3K/Akt/mTOR and NF-κB pathways, are frequently hyperactivated in resistant cancer cells. nih.govscialert.net The PI3K/Akt pathway can promote resistance by regulating cell cycle progression and inhibiting apoptosis. nih.govscialert.net Similarly, the activation of NF-κB, which can be triggered by microtubule depolymerization, can upregulate survival genes. researchgate.net In some cases, distinct resistance mechanisms emerge; for example, certain vincristine-resistant neuroblastoma cells completely lose their ability to undergo an apoptotic response to treatment, suggesting a profound deregulation of these death pathways. mdpi.com

Inhibition of Apoptotic Signaling: Changes in proteins involved in cell death signaling, such as VEGFA and IL-1β, have been noted in vincristine-resistant breast cancer cells. nih.govspandidos-publications.com VEGFA may promote resistance by inducing autophagy, a process that can reduce intracellular drug concentrations, while altered IL-1β expression may interfere with the apoptotic process itself. spandidos-publications.com

These alterations in cell death and survival pathways provide a powerful defense against Vincristine(2+), allowing cancer cells to tolerate drug-induced damage and continue to proliferate. oaepublish.com

Activation of Proliferation and Survival Pathways (e.g., PI3K-Akt Pathway)

Activation of Cellular Detoxification Systems (e.g., GSTP1)

Cancer cells can enhance their ability to neutralize and eliminate vincristine through the activation of cellular detoxification systems. A key player in this process is the Glutathione S-transferase (GST) family of enzymes, particularly GSTP1. researchgate.net GSTs catalyze the conjugation of glutathione to various toxic compounds, including chemotherapeutic drugs, making them more water-soluble and easier to excrete from the cell. nih.govdovepress.com

Overexpression of GSTP1 has been linked to resistance to a number of anticancer drugs, including vincristine. mdpi.comnih.gov This enzyme can directly contribute to vincristine resistance by facilitating its detoxification. researchgate.net Furthermore, there is evidence of a synergistic relationship between GSTP1 and multidrug resistance-associated protein 1 (MRP1), an efflux pump. mdpi.commdpi.com GSTP1 can conjugate vincristine with glutathione, and the resulting conjugate is then actively transported out of the cell by MRP1. mdpi.com This coordinated action effectively reduces the intracellular concentration of the drug, diminishing its cytotoxic effects. Studies in canine transmissible venereal tumors have shown expression of GSTP1 both before and after treatment with vincristine sulfate, suggesting its potential role in drug resistance in this context as well. scielo.br

Modifications in Inflammatory and Autophagy Pathways

Emerging evidence suggests that modifications in inflammatory and autophagy pathways are also associated with the development of resistance to vincristine. nih.gov

Changes in the expression of inflammatory mediators have been observed in vincristine-resistant cancer cells. For example, altered expression of genes like interleukin-1 beta (IL-1β) has been identified in vincristine-resistant breast cancer cell lines, suggesting a link between inflammation and drug resistance. nih.gov

Autophagy is a cellular process of self-digestion that can be activated in response to stress, such as chemotherapy. nih.govmdpi.com While it can sometimes lead to cell death, it often acts as a pro-survival mechanism, allowing cancer cells to endure the harsh conditions induced by treatment. nih.govmdpi.com In the context of vincristine resistance, autophagy can help cells to clear damaged components and recycle nutrients, thereby promoting their survival. nih.govmdpi.com The development of resistance to vincristine may be related to changes in drug metabolism pathways such as autophagy. nih.gov Some chemotherapeutic agents, including vincristine, can accumulate in lysosomes, the central organelles of autophagy, and cancer cells may upregulate drug transporters in lysosomal membranes to pump drugs into them. mdpi.com

Cross-Resistance to Other Chemotherapeutic Agents

A significant clinical challenge associated with vincristine resistance is the phenomenon of cross-resistance, where cancer cells that have become resistant to vincristine also exhibit resistance to other, often structurally and mechanistically unrelated, chemotherapeutic agents. aacrjournals.org

For example, vincristine-resistant acute lymphoblastic leukemia subclones have been shown to be more resistant to vinblastine, another tubulin-binding agent, as well as to other drugs like prednisolone, dexamethasone, daunorubicin, and doxorubicin. aacrjournals.org Similarly, in breast cancer cell lines, resistance to vincristine was associated with cross-resistance to paclitaxel (B517696) and doxorubicin. uhod.org This broad resistance profile is often attributed to the overexpression of multidrug resistance (MDR) efflux pumps like P-glycoprotein (P-gp), which can transport a wide range of substrates out of the cell. oaepublish.com The development of resistance to one drug can therefore render a tumor insensitive to a whole spectrum of other chemotherapies, severely limiting treatment options.

Preclinical Research Methodologies and Models for Vincristine 2+ Studies

In Vitro Cellular Models

In vitro models, which involve the use of cells cultured in a laboratory setting, provide a controlled environment to study the direct effects of Vincristine(2+) on cancer cells. These models are fundamental for high-throughput screening and detailed mechanistic studies.

Establishment and Characterization of Vincristine(2+)-Resistant Cell Lines

A primary challenge in Vincristine(2+) therapy is the emergence of drug resistance. To study this phenomenon, researchers have developed Vincristine(2+)-resistant cancer cell lines. This is typically achieved by exposing parental, drug-sensitive cell lines to gradually increasing concentrations of Vincristine(2+) over a prolonged period. researchgate.netiiarjournals.orgnih.gov This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.

For instance, a Vincristine(2+)-resistant human colon cancer cell line, HCT-8/VCR, was established by incrementally increasing the drug's concentration in the culture medium. cancerindex.org Similarly, a resistant neuroblastoma cell line, Be2c, was developed by culturing the cells for 7 months with escalating Vincristine(2+) concentrations. researchgate.net The human erythroleukemia cell line K562 was also made resistant to Vincristine(2+) by exposing it to concentrations from 3 nM up to 60 nM. iiarjournals.org In another study, the B-lineage pediatric acute lymphoblastic leukemia (ALL) cell line CCRF-SB was gradually exposed to Vincristine(2+) until it could proliferate at a concentration of 6nM. elsevier.es

Characterization of these resistant cell lines often reveals key molecular changes responsible for the resistance phenotype. A common finding is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump Vincristine(2+) out of the cell, reducing its intracellular concentration and efficacy. nih.govscielo.brscielo.br For example, the Vincristine(2+)-resistant HOB1 lymphoma cell line showed a concurrent increase in the expression of a 170-kDa membrane glycoprotein, identified as P-glycoprotein. nih.gov Furthermore, the resistant K562-Lucena 1 cell line was found to overexpress P-glycoprotein. scielo.brscielo.br

Other mechanisms of resistance identified through the study of these cell lines include alterations in microtubule dynamics, the drug's primary target. researchgate.net Mutations in the genes encoding tubulin subunits can reduce the binding affinity of Vincristine(2+), thereby diminishing its disruptive effect on microtubule polymerization. Additionally, changes in the expression of apoptosis-related proteins and signaling pathways have been implicated in Vincristine(2+) resistance. benthamdirect.comnih.gov

The table below summarizes some established Vincristine(2+)-resistant cell lines and their key characteristics.

| Cell Line | Cancer Type | Method of Establishment | Key Resistance Mechanisms |

| HCT-8/VCR | Colon Cancer | Stepwise increase in Vincristine(2+) concentration. cancerindex.orgoncotarget.comelsevier.es | Overexpression of P-glycoprotein, upregulation of Twist1 and BRCA1, downregulation of DBN1 and LCN2. cancerindex.orgnih.govoncotarget.comelsevier.es |

| MCF-7/Vinc | Breast Cancer | Stepwise increase in Vincristine(2+) concentration. nih.govnih.gov | Altered gene expression, including VEGFA and IL1B1, changes in microtubule proteins, and autophagy pathways. nih.govnih.gov |

| REH-VR | B-cell Acute Lymphoblastic Leukemia | Culture in the presence of increasing Vincristine(2+) concentrations. mdpi.com | Specific molecular mechanisms under investigation. mdpi.com |

| K562-Lucena 1 | Erythroleukemia | Stepwise increase in Vincristine(2+) concentration. scielo.brscielo.br | Overexpression of P-glycoprotein. scielo.brscielo.br |

| AMU-ML2 | Diffuse Large B-cell Lymphoma | Patient-derived cell line with inherent resistance. nih.gov | High expression of MYC and PVT1 due to 8q24 amplicon. nih.gov |

| Be2c (resistant) | Neuroblastoma | Long-term culture with gradually increased Vincristine(2+) concentrations. researchgate.net | Altered gene expression signatures. researchgate.net |

| HOB1 (resistant) | Lymphoma | Isolated from HOB1 lymphoma cells. nih.gov | Overexpression of P-glycoprotein. nih.gov |

| IM-9 (resistant) | Lymphoblastoid | Cultured with increasing doses of Vincristine(2+). nih.gov | Mechanisms other than P-glycoprotein are suggested to be involved. nih.gov |

Application in Various Cancer Cell Lines (e.g., Lymphoma, Leukemia, Breast, Colorectal)

Vincristine(2+) is utilized in preclinical studies across a wide array of cancer cell lines, reflecting its broad clinical applications. These studies aim to elucidate its cytotoxic effects, mechanisms of action, and potential combination therapies.

Lymphoma: In lymphoma cell lines such as P493-6 and OCI-Ly3, Vincristine(2+) has been shown to induce cell death more effectively in the G2-M phase of the cell cycle compared to other microtubule-targeting agents like paclitaxel (B517696). researchgate.net Studies on the HOB1 lymphoma cell line have been instrumental in understanding the role of P-glycoprotein in mediating Vincristine(2+) resistance. nih.gov Furthermore, research on the U937 and U715 human lymphoma cell lines has explored the potential of co-treatments to enhance the cytostatic effect of Vincristine(2+). nih.gov

Leukemia: The cytotoxic thresholds of Vincristine(2+) have been determined in murine L1210 and human CEM leukemia cell lines, demonstrating that its antitumor effect is dependent on both concentration and duration of exposure. aacrjournals.org In acute lymphoblastic leukemia (ALL) cells, Vincristine(2+) has been found to induce cell death through different mechanisms depending on the cell cycle phase. aacrjournals.org The CCRF-SB cell line, a B-lineage pediatric ALL line, has been used to study the proteomic changes that occur as cells adapt to Vincristine(2+). elsevier.es

Breast Cancer: In breast cancer cell lines like MCF-7 and T-47D, Vincristine(2+) has been investigated in combination with other compounds to identify synergistic effects. researchgate.netaacrjournals.org Transcriptome sequencing of Vincristine(2+)-resistant MCF-7 cells has revealed significant changes in gene expression and alternative splicing events that contribute to resistance. nih.govnih.govresearchgate.net Research has also shown that Vincristine(2+) can regulate the phosphorylation of the anti-apoptotic protein HSP27 in MCF7 cells. nih.gov

Colorectal Cancer: Studies using colorectal cancer cell lines such as DLD-1 and HCT-8 have explored novel mechanisms of Vincristine(2+) action and resistance. For example, in DLD-1 cells, Vincristine(2+) was found to promote the demethylation and restoration of the tumor suppressor gene RUNX3. iiarjournals.org In HCT-8 cells, resistance to Vincristine(2+) has been linked to the downregulation of drebrin (DBN1) and lipocalin 2 (LCN2), as well as the upregulation of BRCA1. cancerindex.orgbenthamdirect.comnih.gov

The table below provides examples of research findings in different cancer cell lines.

| Cancer Type | Cell Line(s) | Key Research Findings |

| Lymphoma | P493-6, OCI-Ly3, HOB1, U937, U715 | Vincristine(2+) is more effective at killing cells in the G2-M phase. researchgate.net P-glycoprotein overexpression is a key resistance mechanism. nih.gov Co-treatments can enhance its cytostatic effects. nih.gov |

| Leukemia | L1210, CEM, ALL primary cells, CCRF-SB | Antitumor effect is concentration and time-dependent. aacrjournals.org Cell death mechanisms vary with the cell cycle phase. aacrjournals.org Adaptation to Vincristine(2+) involves changes in signal transduction and mitochondrial ATP production. elsevier.es |

| Breast Cancer | MCF-7, T-47D | Combination with other agents can produce synergistic effects. researchgate.netaacrjournals.org Resistance is associated with altered gene expression and splicing. nih.govnih.govresearchgate.net Regulates phosphorylation of the anti-apoptotic protein HSP27. nih.gov |

| Colorectal Cancer | DLD-1, HCT-8 | Promotes demethylation and re-expression of the RUNX3 tumor suppressor. iiarjournals.org Resistance is linked to altered expression of DBN1, LCN2, and BRCA1. cancerindex.orgbenthamdirect.comnih.gov |

Co-Culture Systems for Studying Cellular Interactions (e.g., Sensory Neurons and Schwann Cells for Mechanistic Neurotoxicity Studies)

A significant dose-limiting side effect of Vincristine(2+) is chemotherapy-induced peripheral neuropathy (CIPN). To investigate the mechanisms underlying this neurotoxicity, researchers have developed co-culture systems that mimic the interactions between different cell types in the peripheral nervous system.

These co-culture systems typically involve growing sensory neurons, the primary targets of Vincristine(2+)-induced neurotoxicity, together with Schwann cells, the glial cells that myelinate and support peripheral axons. By studying these co-cultures, researchers can investigate how Vincristine(2+) affects not only the neurons directly but also the supportive Schwann cells and the crucial interactions between these two cell types.

These models have been instrumental in revealing that Vincristine(2+)-induced damage to Schwann cells can contribute to the breakdown of the myelin sheath and subsequent axonal degeneration. They also provide a platform for testing potential neuroprotective agents that could mitigate the debilitating side effects of Vincristine(2+) therapy.

In Vivo Preclinical Animal Models

While in vitro models are essential for initial screening and mechanistic studies, in vivo animal models are crucial for evaluating the efficacy and systemic effects of Vincristine(2+) in a whole-organism context.

Patient-Derived Xenograft (PDX) Models in Rodents

Patient-derived xenograft (PDX) models are created by implanting tumor tissue from a human patient directly into an immunodeficient rodent, typically a mouse or rat. These models are considered to be more clinically relevant than traditional xenografts using established cancer cell lines because they better preserve the histological and genetic characteristics of the original patient tumor.

In Vincristine(2+) research, PDX models have been used to:

Evaluate the efficacy of Vincristine(2+) as a single agent or in combination with other drugs in a setting that closely mimics the human disease.

Identify biomarkers that can predict a patient's response to Vincristine(2+) therapy.

Study the mechanisms of resistance that arise in a more complex in vivo microenvironment.

For instance, the synergistic combination of Vincristine(2+) and trametinib (B1684009), initially identified in 3D spheroid screens, was further validated in multiple KRAS-mutant patient-derived xenograft mouse models of colorectal cancer. nih.govnih.gov These studies showed that the combination significantly inhibited tumor growth, reduced cell proliferation, and increased apoptosis compared to either drug alone. nih.govnih.gov This highlights the power of using a multi-tiered approach, from in vitro models to PDX models, to identify and validate promising new therapeutic strategies involving Vincristine(2+).

Advanced Investigational Techniques

A range of advanced laboratory techniques are utilized to dissect the molecular and cellular responses to Vincristine(2+).

Transcriptome Sequencing and Gene Expression Profiling (e.g., RNA-seq, Microarrays)

Transcriptome sequencing (RNA-seq) and microarray analysis are powerful tools for investigating the global changes in gene expression that occur in cancer cells in response to Vincristine(2+) and during the development of resistance. nih.govspandidos-publications.comnih.govascopubs.org

In studies of breast cancer, RNA-seq has been used to compare the transcriptomes of Vincristine(2+)-sensitive and Vincristine(2+)-resistant cell lines. nih.govnih.gov This research identified hundreds of genes with altered expression levels in the resistant cells, with a significant number of these genes being involved in processes like microtubule assembly, angiogenesis, and cell motility. nih.govresearchgate.net Specifically, Gene Ontology (GO) analysis revealed that differentially expressed genes were concentrated in biological processes such as 'angiogenesis' and cellular components like the 'actin cytoskeleton'. researchgate.net Further analysis also highlighted changes in alternative splicing events for numerous genes, including those related to autophagy, in resistant cells. nih.gov Validation studies have confirmed altered expression of specific genes, such as VEGFA and IL1B, in Vincristine(2+)-resistant breast cancer cells, suggesting their role in the resistance mechanism. nih.govspandidos-publications.com

Similarly, gene expression profiling has been employed in childhood acute lymphoblastic leukemia (ALL) to identify gene signatures associated with sensitivity or resistance to Vincristine(2+) and other chemotherapeutic agents. nih.gov These studies have identified sets of genes whose expression levels correlate with drug response and can even predict treatment outcome. nih.govashpublications.org For example, a 40-gene set was identified as being differentially expressed in B-lineage ALL cells that were either sensitive or resistant to Vincristine(2+). nih.gov

In rhabdomyosarcoma (RMS), RNA-seq of tumors treated with a combination of Vincristine(2+) and a FOXM1 inhibitor identified Chac1 as a significantly downregulated gene, suggesting its potential role in the enhanced anti-tumor effect of the combination therapy. frontiersin.org Furthermore, single-cell RNA-seq analysis of RMS cells treated with Vincristine(2+) revealed that the transcription factors MYC and YBX1 were highly active in a subpopulation of stem-like resistant cells. scispace.com

These transcriptomic approaches provide a comprehensive view of the molecular pathways affected by Vincristine(2+) and offer a basis for identifying biomarkers of resistance and new therapeutic targets. nih.govnih.gov

Quantitative Proteomics and Tubulin Isoform Analysis

Quantitative proteomics allows for the large-scale study of proteins and their modifications, providing critical insights into the mechanisms of action and resistance to Vincristine(2+). mdpi.comnih.govproteomexchange.org This is particularly relevant as Vincristine(2+) directly targets tubulin, a protein that exists in multiple isoforms. mdpi.comdrugbank.com

A key application of proteomics in Vincristine(2+) research is the identification of proteins with altered expression in drug-resistant cancer cells. capes.gov.br For example, a comparative proteomic analysis of the Vincristine(2+)-sensitive K562 human chronic myeloid leukemia cell line and its Vincristine(2+)-resistant derivative, Lucena 1, revealed significant differences. mdpi.comnih.govproteomexchange.org A notable finding was the exclusive presence of the Tubulin beta 8B and Tubulin alpha chain-like 3 isoforms in the resistant Lucena 1 cells. mdpi.com This suggests that alterations in tubulin isoform composition may contribute to Vincristine(2+) resistance. mdpi.comnih.gov

Furthermore, proteomic studies have identified other proteins involved in resistance, such as the ATP-dependent efflux pump ABCB1 (P-glycoprotein), which actively removes Vincristine(2+) from the cell. mdpi.comnih.gov In vivo studies using a childhood acute lymphoblastic leukemia (ALL) xenograft model also pointed to the involvement of the actin cytoskeleton in Vincristine(2+) resistance, with altered expression of several actin- and/or tubulin-binding proteins. capes.gov.br

Quantitative proteomic techniques, such as two-dimensional gel electrophoresis with in-gel dyes (2D-DIGE) and mass spectrometry, have been used to compare the protein profiles of Vincristine(2+)-sensitive and -resistant gastric cancer cell lines. researchgate.net These analyses have identified numerous differentially expressed proteins associated with drug resistance. researchgate.net

The analysis of tubulin isoform expression is also critical for understanding the effects of Vincristine(2+) in combination with other drugs. In one study, treatment of cancer-associated fibroblast-like cells with nonsteroidal anti-inflammatory drugs (NSAIDs) in addition to Vincristine(2+) led to a decrease in TUBB3 and an increase in TUBB2 and TUBB4 isoforms in microtubules. mdpi.com This shift in isoform composition was associated with slower microtubule polymerization, suggesting a mechanism by which NSAIDs might modulate the cellular response to Vincristine(2+). mdpi.com

Flow Cytometry for Cell Cycle Progression and Apoptosis Assessment

Flow cytometry is a powerful technique used extensively in Vincristine(2+) research to analyze its effects on cell cycle progression and to quantify apoptosis (programmed cell death). spandidos-publications.comresearchgate.nettandfonline.comd-nb.infospandidos-publications.comnih.govaacrjournals.org By staining cells with fluorescent dyes that bind to DNA, such as propidium (B1200493) iodide (PI), researchers can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). spandidos-publications.comtandfonline.comspandidos-publications.com

Studies have consistently shown that Vincristine(2+) induces cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines, including neuroblastoma and lymphoma. spandidos-publications.comresearchgate.net For example, in SH-SY5Y neuroblastoma cells, treatment with Vincristine(2+) led to a time-dependent decrease in the percentage of cells in the G0/G1 phase and a significant accumulation of cells in the G2/M phase. spandidos-publications.com This mitotic arrest is a direct consequence of Vincristine(2+)'s interference with microtubule formation in the mitotic spindle. researchgate.net

In addition to cell cycle analysis, flow cytometry is used to measure apoptosis through methods like Annexin V/PI staining. tandfonline.comd-nb.infonih.gov Annexin V binds to phosphatidylserine, a lipid that flips to the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis. This dual staining allows for the differentiation and quantification of early and late apoptotic cell populations. tandfonline.comd-nb.info

Numerous studies have used this technique to demonstrate that Vincristine(2+) induces apoptosis in a dose- and time-dependent manner in various cancer cells. spandidos-publications.comresearchgate.netd-nb.info For instance, in A431 human squamous carcinoma cells, treatment with fungal-derived Vincristine(2+) resulted in a dose-dependent increase in the sub-G0/G1 population, which is indicative of apoptotic cells with fragmented DNA. d-nb.info Similarly, in chronic myeloid leukemia cells, Vincristine(2+) treatment induced a low but significant level of apoptosis. spandidos-publications.com

The following table summarizes representative findings from flow cytometry studies on the effects of Vincristine(2+) on cell cycle and apoptosis in different cell lines.

| Cell Line | Vincristine(2+) Effect | Key Findings |

| SH-SY5Y (Neuroblastoma) | G2/M phase arrest and apoptosis | Time-dependent decrease in G0/G1 phase cells and increase in G2/M phase cells. spandidos-publications.com |

| WSU-FSCCL (Lymphoma) | G2/M phase arrest and apoptosis | Combination with ML120B led to a significant increase in the apoptotic sub-G0/G1 fraction. researchgate.net |

| A431 (Squamous Carcinoma) | Apoptosis | Dose-dependent increase in the sub-G0/G1 cell population. d-nb.info |

| HeLa (Cervical Cancer) | Apoptosis | Combination with a GSI enhanced the sub-G1 population, indicating increased apoptosis. tandfonline.com |

| Primary ALL Cells | Cell death without robust mitotic arrest | Induces cell death in G1 phase without requiring transit through the cell cycle. aacrjournals.org |

This table is generated from data in the text.

Mass Spectrometry for Intracellular Drug Quantification (e.g., LC-HRMS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for quantifying the intracellular concentrations of drugs like Vincristine(2+). nih.govnih.govresearchgate.netnih.goviu.edumdpi.commdpi.com High-resolution mass spectrometry (HRMS) offers exceptional accuracy in these measurements. nih.gov

This technique is crucial for understanding the pharmacokinetics of Vincristine(2+) at the cellular level and how its accumulation is affected by other drugs. For example, LC-HRMS was used to determine the intracellular levels of Vincristine(2+) in HCT116 colorectal cancer cells when co-treated with the MEK inhibitor trametinib. nih.gov The study found that trametinib significantly increased the intracellular accumulation of Vincristine(2+), which likely contributed to the enhanced microtubule damage and cell death observed with the combination therapy. nih.gov

The general workflow for such an analysis involves treating cells with Vincristine(2+), followed by rapid washing to remove any extracellular drug. nih.gov The cells are then lysed, and the intracellular contents are extracted. These extracts are then analyzed by LC-MS. nih.govresearchgate.net The LC component separates Vincristine(2+) from other cellular components, and the MS component detects and quantifies the drug based on its specific mass-to-charge ratio. nih.govnih.gov

LC-MS/MS (tandem mass spectrometry) methods have been developed for the highly sensitive quantification of Vincristine(2+) and its metabolites in various biological matrices, including plasma and dried blood spots. nih.goviu.edu These methods can achieve very low limits of quantification, sometimes in the picogram per milliliter range, making them suitable for detailed pharmacokinetic studies. nih.govresearchgate.net

The table below outlines the key aspects of LC-MS methods used for Vincristine(2+) quantification.

| Method | Matrix | Key Parameters | Application |

| LC-HRMS | HCT116 Cells | ESI positive ionization, 240,000 resolution. nih.gov | Determining intracellular Vincristine(2+) accumulation in combination therapy studies. nih.gov |

| LC/ESI-MS/MS | Human Plasma | Multiple reaction monitoring for Vincristine(2+) and its M1 metabolite. nih.govresearchgate.net | Quantifying Vincristine(2+) and its major metabolite in patient samples. nih.gov |

| UPLC-MS/MS | Mouse Plasma | Gradient elution with a 2.2 min run time. nih.gov | Evaluating the pharmacokinetic profile of Vincristine(2+) in preclinical mouse models. nih.gov |

| UPLC-MS/MS | Dried Blood Spots | Gradient elution, electrospray ionization in positive ion mode. iu.edu | Simultaneous quantification of Vincristine(2+) and its M1 metabolite from small volume samples. iu.edu |

This table is generated from data in the text.

High-Throughput Screening for Combination Therapies and Modulators

High-throughput screening (HTS) is a powerful, unbiased approach used to systematically test large libraries of compounds to identify those that have a desired biological effect, such as enhancing the efficacy of Vincristine(2+). biorxiv.orgnih.govaacrjournals.orgtmc.edunih.gov This methodology is crucial for discovering novel combination therapies that can overcome drug resistance or improve therapeutic outcomes. aacrjournals.orgtmc.edu

In the context of Vincristine(2+) research, HTS has been employed to identify drugs that act synergistically with it. For example, an unbiased HTS was performed using KRAS-mutant colorectal cancer (CRC) spheroids (3D cell cultures) to find compounds that enhance the activity of the MEK inhibitor trametinib. nih.govaacrjournals.org This screen, which utilized the NCI-approved Oncology Library, identified Vincristine(2+) as a strongly synergistic partner for trametinib. nih.govaacrjournals.org The synergy of this combination was then validated through further in vitro assays, which showed increased inhibition of cell growth and enhanced apoptosis compared to either drug alone. nih.gov

Another HTS platform was designed to test compounds in pairwise matrix blocks to systematically identify synergistic, additive, or antagonistic drug combinations with the Bruton's tyrosine kinase inhibitor ibrutinib (B1684441) in diffuse large B-cell lymphoma (DLBCL) cells. nih.gov This screen revealed that ibrutinib interacted favorably with several components of the standard R-CHOP chemotherapy regimen, which includes Vincristine(2+). nih.gov

Similarly, a ratiometric HTS was conducted in T-cell acute lymphoblastic leukemia (T-ALL) cell lines to find chemotherapies that synergize with the MERTK/FLT3 kinase inhibitor MRX-2843. biorxiv.org This screen identified a strong, ratio-dependent synergy between MRX-2843 and Vincristine(2+). biorxiv.org The findings from such screens can then be used to develop and test novel multi-agent formulations, such as lipid nanoparticles containing synergistic ratios of the drugs, to maximize therapeutic potential. biorxiv.org